molecular formula C20H19ClN4 B4520899 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine

3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine

Cat. No.: B4520899
M. Wt: 350.8 g/mol
InChI Key: AXQVKCOVCUFOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine is a pyridazine derivative characterized by a 4-chlorophenyl group at position 3 and a 4-phenylpiperazinyl substituent at position 5. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for functionalization, enabling interactions with biological targets such as enzymes and receptors. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the 4-phenylpiperazinyl moiety contributes to receptor binding affinity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) .

Synthesis:
The compound is synthesized via nucleophilic substitution reactions. A typical route involves:

Pyridazine Core Formation: Starting with 3,6-dichloropyridazine, the 4-phenylpiperazine group is introduced at position 6 under basic conditions (e.g., K₂CO₃ in DMF).

Chlorophenyl Substitution: The 4-chlorophenyl group is introduced at position 3 using Suzuki-Miyaura coupling or Ullmann-type reactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVKCOVCUFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to form the desired pyridazine compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key reactions include:

a. Chlorine Displacement
The 4-chlorophenyl group facilitates aromatic nucleophilic substitution. For example, reaction with hydrazine hydrate yields hydrazinyl derivatives:

  • 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine reacts with hydrazine hydrate to form 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (yield: 86%, m.p. 179–181°C) .

b. Piperazine Ring Functionalization
The 4-phenylpiperazine moiety participates in nucleophilic substitutions. For instance:

  • Reaction with thiourea replaces chlorine with a thiol group, forming 3-mercapto derivatives (IR: C=S band at 1228 cm⁻¹) .

  • Substitution with amines (e.g., morpholine, 4-benzylpiperidine) generates derivatives like 6-(4-methylpiperazin-1-yl)pyridazin-3-amine (yield: 62%) .

Acylation and Alkylation

The piperazine nitrogen undergoes acylation/alkylation to introduce diverse functional groups:

Reaction TypeReagentProductYieldSpectral Data (IR/NMR)Source
Acylation Ethyl chloroformateOxazolopyridazine 4 58%IR: 1697 cm⁻¹ (C=O)
Alkylation Ethyl bromoacetatePyridazinoimidazo oxadiazinone 6 50%¹H-NMR: δ 4.09–4.19 (CH₂)
Reductive Amination Sodium cyanoborohydrideN-Alkylated piperazine derivatives63%MS: m/z 500.2418 [M+H]⁺

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Heating N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with H₂SO₄ generates pyrimido[4,5-d]pyrimidines via Schiff base intermediates .

  • Reaction of 3-chloropyridazine with hydroxylamine forms isoxazolo[4,5-b]pyridazino[4,3-e] thiazines (yield: 58%, m.p. 144–146°C) .

Oxidation and Coordination Chemistry

  • Oxidation : The pyridazine ring oxidizes to form hydroxylated derivatives under acidic conditions .

  • Metal Complexation : Piperazine nitrogen coordinates with metal ions (e.g., Cu²⁺, Fe³⁺), enhancing applications in catalysis .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The 4-chlorophenyl group’s electron-withdrawing effect activates position 3 for substitution. Kinetic studies show second-order dependence on amine concentration .

  • Piperazine Reactivity : Steric hindrance from the phenyl group slows alkylation at the piperazine nitrogen, favoring acylation under mild conditions .

Table 1: Key Derivatives and Spectral Data

CompoundReaction¹H-NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Source
6a Alkylation4.83 (s, CH₂), 7.16–7.19 (pyridazine-H)1709 (C=O)500.2418 [M+H]⁺
11 Cyclization8.33 (s, vinylic-H)1697 (C=O)516 [M+]
12 Oxidation8.92 (s, NH)3150 (NH)531 [M+]

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Analgesic Activity

Research indicates that derivatives of pyridazine compounds, including 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine, demonstrate significant analgesic effects. In studies where these compounds were tested using the p-benzoquinone-induced writhing test in mice, they showed comparable or superior analgesic activity compared to standard analgesics like aspirin and indomethacin.

CompoundAnalgesic Activity (Writhing Test)Reference
3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazineSignificant reduction in writhing
AspirinStandard control
IndomethacinStandard control

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various models, including the carrageenan-induced paw edema model. The results indicated that the compound effectively reduces inflammation similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundAnti-inflammatory Activity (Paw Edema Model)Reference
3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazineNotable reduction in edema
IndomethacinStandard control

Antitumor Activity

The antitumor efficacy of pyridazine derivatives has been explored through cytotoxicity assays against various cancer cell lines. The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.

Case Study: Cytotoxicity Assays

In vitro studies demonstrated the following results against different cancer cell lines:

Cell LineCytotoxicity LevelReference
Ovarian Cancer CellsModerate
Breast Cancer CellsLimited
Non-cancerous Cardiac CellsMinimal Toxicity

Molecular Docking Studies

Molecular docking studies have shown that the compound binds effectively to the active site of COX enzymes, suggesting a mechanism similar to that of traditional NSAIDs.

Conclusion and Future Directions

The diverse applications of 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine highlight its potential as a therapeutic agent in pain management and cancer treatment. Further research is warranted to explore its full pharmacological profile, optimize its structure for enhanced efficacy, and conduct comprehensive clinical trials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₁₈ClN₅
  • Molecular Weight : 387.85 g/mol
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to the piperazine moiety.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Substituents at Position 3 Substituents at Position 6 Key Functional Groups
Target Compound 4-Chlorophenyl 4-Phenylpiperazinyl Chlorophenyl, Piperazine
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chlorine Piperazine with 4-chlorophenoxypropyl Sulfonamide, Chlorophenoxy
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine Ethylbenzenesulfonyl-piperazine 3-Methylpyrazole Sulfonyl, Pyrazole
1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide 4-Chlorophenyl Piperidine-carboxamide-thiazole Thiazole, Carboxamide

Key Observations :

  • Piperazine vs. Piperidine : The target compound’s 4-phenylpiperazinyl group enhances binding to GPCRs compared to piperidine derivatives (e.g., ), which exhibit lower receptor affinity due to reduced nitrogen basicity .
  • Chlorophenyl vs. Sulfonyl Groups : Sulfonyl-containing analogs (e.g., ) show improved metabolic stability but reduced blood-brain barrier penetration compared to the target compound’s chlorophenyl group .

Key Findings :

  • Receptor Selectivity : The target compound’s 4-phenylpiperazinyl group confers higher selectivity for 5-HT₁A over 5-HT₂A receptors compared to simpler piperazine derivatives (e.g., ) .
  • Antimicrobial Activity : Triazolopyridazine analogs (e.g., ) exhibit broad-spectrum antimicrobial effects (MIC: 2–8 µg/mL against S. aureus), whereas the target compound’s activity is more CNS-focused .

Comparison with Analogs :

  • Sulfonyl-containing derivatives (e.g., ) require harsher conditions (e.g., SOCl₂ for sulfonylation), reducing overall yield (45–60%) compared to the target compound’s 65% yield .
  • Thiazole-functionalized analogs (e.g., ) achieve higher yields (68–72%) but involve costlier catalysts (e.g., CuBr) .

Biological Activity

3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chlorophenyl group and a phenylpiperazine moiety. This structural arrangement is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.

Antipsychotic Effects

Studies have indicated that compounds similar to 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine exhibit antipsychotic properties by acting as dopamine D4 receptor antagonists. For instance, research demonstrated that selective antagonism at D4 receptors can reduce GABAergic signaling, which is critical in the modulation of working memory and other cognitive functions .

In vivo studies showed that this compound could inhibit stereotypic behaviors induced by dopamine agonists, suggesting its potential as an antipsychotic agent .

Antimicrobial Activity

The presence of the chlorophenyl group has been linked to antimicrobial properties. Preliminary tests indicated that derivatives of this compound exhibited significant antifungal activity against various pathogenic strains, including Mycobacterium tuberculosis .

The biological activity of 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine is primarily mediated through its interaction with neurotransmitter receptors:

  • Dopamine Receptors : The compound shows high selectivity for D4 receptors, with a low affinity for other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications .
  • GABAergic Modulation : The modulation of GABA A receptor currents by D4 receptor activation has been documented, indicating a complex interplay between dopaminergic and GABAergic systems that could influence mood and cognition .

Study 1: Antipsychotic Activity

A study conducted on rodents demonstrated that administering 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine significantly reduced apomorphine-induced stereotypy. The effective dose (ED50) was calculated using the probit method, showing promising results for further development as an antipsychotic agent .

Study 2: Antimicrobial Efficacy

In vitro assays revealed that derivatives of the compound exhibited potent antifungal activity against four strains of fungi and significant activity against Mycobacterium tuberculosis H37Rv. These findings suggest potential applications in treating infections resistant to conventional therapies .

Data Summary

Activity Target Effect Reference
AntipsychoticDopamine D4 ReceptorInhibition of stereotypy
AntimicrobialFungal StrainsSignificant antifungal activity
AntimicrobialMycobacterium tuberculosisEffective against H37Rv

Q & A

Q. What are the key steps in synthesizing 3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution at the pyridazine core. For example, reacting 3,6-dichloropyridazine with 4-chlorophenylmagnesium bromide to introduce the chlorophenyl group, followed by substitution with 1-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity validation requires HPLC (>95%) and spectral confirmation (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and piperazinyl connectivity.
  • X-ray crystallography : For unambiguous structural determination (e.g., bond angles, dihedral angles between pyridazine and piperazinyl groups) .
  • HRMS : To verify molecular weight and isotopic patterns.
  • FT-IR : To identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

Pyridazine derivatives with piperazinyl substituents exhibit antiplatelet aggregation, antibacterial (Gram-positive strains), and antiviral (e.g., influenza A) activities. Initial screens often use:

  • Platelet-rich plasma assays (IC₅₀ for antiplatelet effects).
  • Microbroth dilution (MIC against S. aureus).
  • Viral cytopathic effect inhibition (e.g., MDCK cells for influenza) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Variation of substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding.
  • Piperazinyl modifications : Introduce alkyl or aryl groups on the piperazine nitrogen to modulate lipophilicity and bioavailability.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like PDE3A (antiplatelet) or viral neuraminidase .

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions. Mitigation strategies:

  • Standardize protocols : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds.
  • Dose-response validation : Perform triplicate runs with blinded controls.
  • Off-target screening : Utilize kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .

Q. What computational tools optimize reaction conditions for scale-up synthesis?

  • Reaction path prediction : Quantum chemical software (e.g., Gaussian) calculates transition states and intermediates to identify energetically favorable pathways.
  • Machine learning : Platforms like ChemOS predict optimal solvent/base combinations for higher yields.
  • Process simulation : Aspen Plus models heat transfer and mixing efficiency in large-scale reactors .

Q. How can metabolic stability be improved without compromising activity?

  • Prodrug strategies : Introduce hydrolyzable esters at the pyridazine nitrogen.
  • Isotopic labeling : Use ¹⁴C-tracing (in vitro hepatocyte assays) to identify metabolic hotspots.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess pharmacokinetic adjustments .

Methodological Challenges and Solutions

Q. What strategies resolve low solubility in aqueous assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in in vivo models .

Q. How to address crystallization difficulties for X-ray analysis?

  • Solvent screening : Test mixed solvents (e.g., chloroform/methanol) via vapor diffusion.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-6-(4-phenylpiperazinyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.